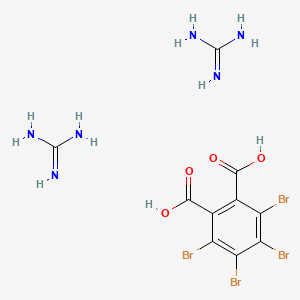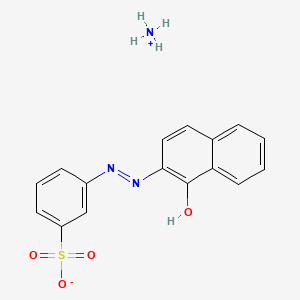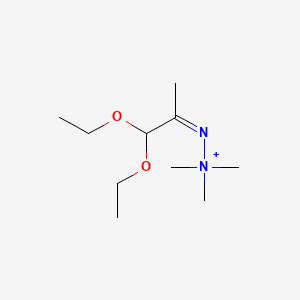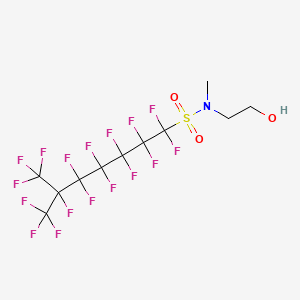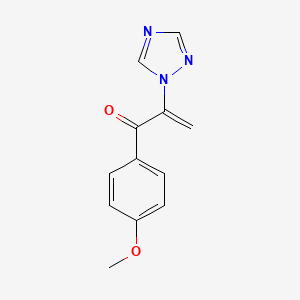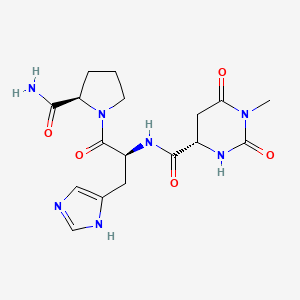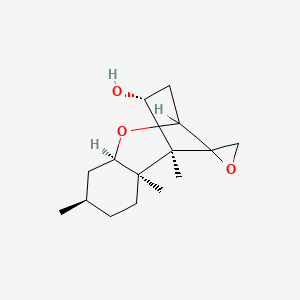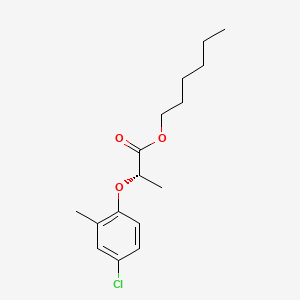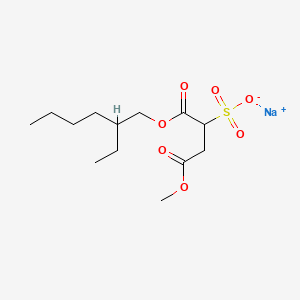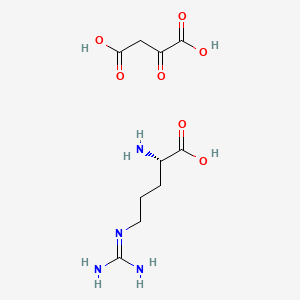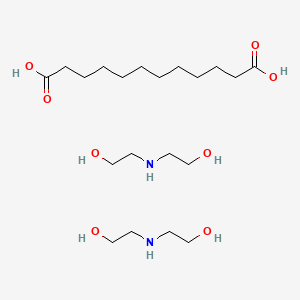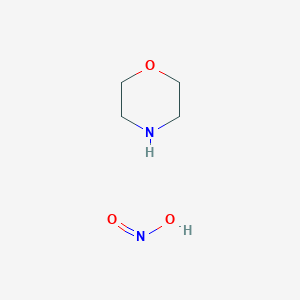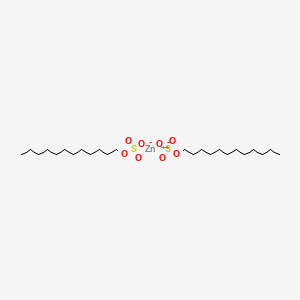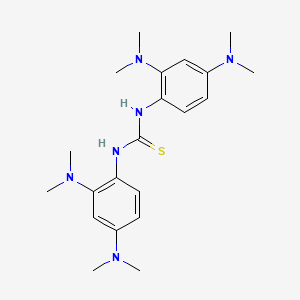
1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea is an organic compound with the molecular formula C21H32N6S and a molecular weight of 400.584 g/mol This compound is characterized by the presence of two 2,4-bis(dimethylamino)phenyl groups attached to a central thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea typically involves the reaction of 2,4-bis(dimethylamino)aniline with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Various substituted thiourea derivatives
科学的研究の応用
1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. In biological systems, it may inhibit the activity of specific enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
1,3-Bis(4-(dimethylamino)phenyl)-2-thiourea: Similar structure but with different substitution pattern on the phenyl rings.
N,N’-Bis(2,4-bis(dimethylamino)phenyl)thiourea: Another thiourea derivative with similar functional groups
Uniqueness
1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
93841-28-2 |
|---|---|
分子式 |
C21H32N6S |
分子量 |
400.6 g/mol |
IUPAC名 |
1,3-bis[2,4-bis(dimethylamino)phenyl]thiourea |
InChI |
InChI=1S/C21H32N6S/c1-24(2)15-9-11-17(19(13-15)26(5)6)22-21(28)23-18-12-10-16(25(3)4)14-20(18)27(7)8/h9-14H,1-8H3,(H2,22,23,28) |
InChIキー |
DOAPFSSPSUJBMP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)N(C)C)N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


